![molecular formula C23H22N2O3 B11697792 (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11697792.png)
(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is an organic compound that features a furan ring, a formamido group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the formamido group: This step involves the reaction of the furan derivative with a formamide derivative under controlled conditions.
Attachment of the phenylethyl group: This is usually done through a substitution reaction where the phenylethyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced formamido groups.
Substitution: Compounds with various functional groups replacing the phenylethyl group.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases and conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and formamido group can interact with enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic with a structure related to ketamine, featuring a fluorine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its combination of a furan ring, formamido group, and phenylethyl group
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-9-11-19(12-10-17)22(26)25-21(16-20-8-5-15-28-20)23(27)24-14-13-18-6-3-2-4-7-18/h2-12,15-16H,13-14H2,1H3,(H,24,27)(H,25,26)/b21-16+ |
InChI Key |
LULDXDOUXVAEPB-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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